molecular formula C12H14N2 B1600903 Adamantane-1,3-dicarbonitrile CAS No. 62472-38-2

Adamantane-1,3-dicarbonitrile

Cat. No.: B1600903
CAS No.: 62472-38-2
M. Wt: 186.25 g/mol
InChI Key: IKQLLMXNIOWBHF-UHFFFAOYSA-N
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Description

Adamantane-1,3-dicarbonitrile is an organic compound with the molecular formula C12H14N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two nitrile groups attached to the adamantane framework at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3-dicarbonitrile typically involves the functionalization of adamantane derivatives. One common method is the condensation of adamantanone with acetonitrile in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like 18-crown-6 . This reaction proceeds under mild conditions and yields the desired dicarbonitrile product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of adamantane-1,3-dicarbonitrile is primarily related to its structural features. The rigid, cage-like structure of adamantane allows for precise positioning of functional groups, facilitating interactions with specific molecular targets. In medicinal chemistry, adamantane derivatives are known to interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor and sigma-2 receptor, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Adamantane-1,3-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

adamantane-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQLLMXNIOWBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456884
Record name Adamantane-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-38-2
Record name Adamantane-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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